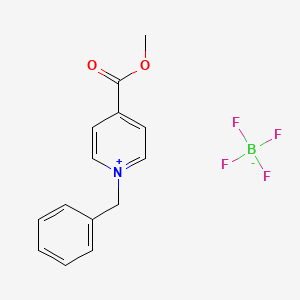![molecular formula C17H11Cl5F2N2O2 B3042592 N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine CAS No. 648408-51-9](/img/structure/B3042592.png)
N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine
Overview
Description
N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine is a useful research compound. Its molecular formula is C17H11Cl5F2N2O2 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Soluble Fluorinated Polyimides : A study by Chung, Lee, Lin, and Hsiao (2009) describes the synthesis of new fluorine-containing polyimides using a bis(ether amine) monomer similar in structure to the compound . These polyimides are noted for their solubility in organic solvents, low moisture absorption, and high thermal stability, making them potentially useful in a variety of industrial applications (Chung, Lee, Lin, & Hsiao, 2009).
Novel Organosoluble Fluorinated Polyimides : Another study by Chung and Hsiao (2008) focuses on the synthesis of novel fluorinated polyimides derived from a bis(ether amine) monomer. These polyimides exhibit excellent thermal stability and are noted for their organosolubility, which could be advantageous in the production of various high-performance materials (Chung & Hsiao, 2008).
Synthesis of Acyclic Sulfur−Nitrogen Compounds : Haas, Klare, Betz, Bruckmann, Krüger, Tsay, and Aubke (1996) report on the synthesis of acyclic (fluorosulfonyl)− or ((trifluoromethyl)sulfonyl)−nitrogen derivatives, shedding light on the structural and chemical properties of these compounds. This research provides insights into the chemical behavior of fluorinated compounds, potentially including those structurally related to N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine (Haas et al., 1996).
properties
IUPAC Name |
[bis[(2-chloro-6-fluorophenyl)methyl]amino] N-(1,2,2-trichloroethenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl5F2N2O2/c18-11-3-1-5-13(23)9(11)7-26(28-17(27)25-16(22)15(20)21)8-10-12(19)4-2-6-14(10)24/h1-6H,7-8H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNKHVSMXDYLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN(CC2=C(C=CC=C2Cl)F)OC(=O)NC(=C(Cl)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl5F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1,1-Trifluoro-4-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]but-3-en-2-one](/img/structure/B3042512.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}piperidino)propan-2-ol](/img/structure/B3042515.png)
![[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl][2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3042516.png)

![N-[3,5-di(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide](/img/structure/B3042521.png)
![4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide](/img/structure/B3042522.png)
![3-{[(3,5-dichloro-2-hydroxyphenyl)methylene]amino}-N-(3,4-dichlorophenyl)-2,6-difluorobenzamide](/img/structure/B3042524.png)
![2-Chloro-3-[3,5-di(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3042526.png)
![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one](/img/structure/B3042527.png)
![1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3042528.png)
![3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B3042529.png)
![(E)-1-(2-hydroxyphenyl)-3-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one](/img/structure/B3042531.png)